Home > Products > Screening Compounds P1791 > (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE -

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

Catalog Number: EVT-3669695
CAS Number:
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]-pyridine-5-carboxylates

Compound Description: These compounds are formed through the reaction of dithiomalondianilide (N,N’-diphenyldithiomalondiamide) and alkyl 3-aryl-2-cyanoacrylates in morpholine under air. They can also be synthesized via a ternary condensation of aromatic aldehydes, ethyl (methyl) cyanoacetate, and dithiomalondianilide. Some of these compounds exhibited moderate growth-stimulating effects on sunflower seedlings and acted as strong herbicide safeners for 2,4-D herbicide.

3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

Compound Description: This series comprises novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide containing various functionalities such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, and oxindole. Several derivatives demonstrated antioxidant activity, with N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide exhibiting higher activity than ascorbic acid. Some compounds showed anticancer activity against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone displaying the highest activity against U-87.

(S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide

Compound Description: This compound was identified as an orally bioavailable KCNQ2 opener free of CYP3A4 metabolism-dependent inhibition (MDI). It was developed from studies on (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide, which exhibited CYP3A4 MDI due to the formation of a reactive intermediate.

Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate

Compound Description: The crystal structure of this compound reveals a conformation partly determined by an intramolecular N—H⋯O hydrogen bond and an N—H⋯π interaction involving the 4-chlorophenyl ring. The molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers.

Bis{(R)-1-(3-aminosulfonyl-4-methoxyphenyl)-N-[2-(2-ethoxyphenoxy)ethyl]propan-2-aminium} adipate tetrahydrate

Compound Description: This optically active compound exemplifies a chiral compound crystallizing in the triclinic crystal system. Its crystal structure reveals an extensive network of N—H⋯O and O—H⋯O hydrogen bonds connecting the different components.

2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline and Derivatives

Compound Description: 2-(4-Methoxyphenyl)-4-phenyl-1,10-phenanthroline (5) and its derivatives, (1)-N-methyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (6) and (1)-N-ethyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (7) were synthesized and tested for antiplasmodial activity. Compound 7 displayed higher activity against chloroquine-resistant P. falciparum FCR3, while compound 6 exhibited higher activity against chloroquine-sensitive P. falciparum D10.

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine Monohydrate

Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and a dihedral angle of 39.9(3)° between the phenyl and pyridine rings. The anisole and N-ethylpyridin-2-amine groups adopt a +antiperiplanar conformation. The water molecule links the molecules into chains through O—H⋯N hydrogen bonds, with other weak interactions further stabilizing the structure.

2-Cyano-3-dimethylamino-N-(4-methylphenyl)acrylamide and 2-Cyano-3-dimethylamino-N-(2-methoxyphenyl)acrylamide

Compound Description: Both compounds display a fully extended conformation facilitated by intramolecular interactions, but their crystal packing and hydrogen-bonding networks differ. The dihedral angles between the phenyl ring and the amide group are 4.1(1)° for 2-Cyano-3-dimethylamino-N-(4-methylphenyl)acrylamide and 20.7(1)° for 2-Cyano-3-dimethylamino-N-(2-methoxyphenyl)acrylamide.

Isoindol-1-one Analogues of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine

Compound Description: This series was designed to improve the in vivo stability of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI), a potential 5-HT1A receptor ligand. Several analogues, including 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-6-nitro-3-phenyl-2,3-dihydroisoindol-1-one (15), 3-hydroxy-6-iodo-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3- phenyl-2,3-dihydroisoindol-1-one (18), and 6-iodo-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2,3-dihydroisoindol-1-one (21), showed high binding affinity for 5-HT1A receptors. Despite improved metabolic stability, the iodinated derivatives showed low selective binding to 5-HT1A receptors in vivo.

2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines

Compound Description: This series of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines was synthesized and evaluated for Ca2+ antagonistic activity. The key compound, 3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[3,4-(methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine hydrogen fumarate (15) exhibited potent activity and low cardioselectivity. Optical resolution revealed that the (+)-enantiomer of 15 was responsible for the activity.

N-[2-(2,3-dimethoxy-strychnidin-10-ylidenamino)-ethyl]succinamic acid 4-allyl-2-methoxy-phenyl ester

Compound Description: This brucine derivative was synthesized in a multi-step process involving the preparation of 4-(4-allyl-2-methoxy-phenoxy)-4-oxobutanoic acid and its subsequent reactions with ethylenediamine and N1-(2,3-dimethoxystrychnidin-10-yliden)-ethane-1,2-diamine or brucine.

E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide and Derivatives

Compound Description: Various substituted E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide derivatives, including (E) N-(4-methoxyphenyl)-3-(2-phenylimidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide, (E)-3-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-yl)-N-phenylacrylamide, (E) N-(3,4-dimethoxyphenyl)-3-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3yl)acrylamide, and (E)-3-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-yl)-N-(p-tolyl)acrylamide were synthesized and characterized. Their viscosities were studied in different solvent mixtures to understand molecular interactions and the effect of substituents.

N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide and 3-[2-oxo-2-(4-phenyl-1-piperazil)ethyl]-quinazolin-4(3H)-one

Compound Description: These quinazoline derivatives were synthesized and evaluated for their anxiosedative and antidepressant properties. Both compounds displayed pronounced anxiolytic, antiphobic, and antidepressant activity, making them promising candidates for further psychotropic studies.

Ethyl 4′‐(4‐methoxyphenyl)‐1′,7′′‐dimethyl‐2,3′′‐dioxo‐5′′‐phenyl‐2,3,2′′,3′′,4′′,5′′‐tetrahydro‐1H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐2′′‐(thiazolo[3,2‐a]pyrimidine)‐6′′‐carboxylate

Compound Description: This compound contains two spiro junctions that link a planar 2-oxindole ring, a pyrrolidine ring with an envelope conformation, and a thiazolo[3,2-a]pyrimidine ring. Its crystal structure shows two molecules connected by N—H⋯N hydrogen bonds.

N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindole-3-yl)pyrimidine-2-yl]amino}phenyl)-2-acrylamide Mesylate

Compound Description: This compound and its pharmaceutically acceptable salts are potentially useful for treating diseases mediated by mutated forms of epidermal growth factor receptor (EGFR), including cancers. Polymorphic forms of the compound and its salts are particularly relevant for pharmaceutical compositions.

4-[(E)-4-Methoxybenzylideneamino]-3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazole-5(4H)-thione

Compound Description: In the crystal structure of this compound, the benzene rings of the (2-methylpropyl)phenyl and 4-methoxyphenyl units are inclined relative to the triazole ring. The –CH(CH3) linkage exhibits disorder over two orientations. An intramolecular C—H⋯S hydrogen bond forms an S(6) ring motif, and intermolecular N—H⋯S hydrogen bonds and C—H⋯π interactions stabilize the structure.

Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate

Compound Description: The selenadiazole ring in this compound is planar. The dihedral angle between the selenadiazole ring and the attached phenyl ring is 49.00(13)°. Intermolecular C—H⋯N and C—H⋯π interactions stabilize the crystal structure.

Ethyl 8,9-Dimethoxy-3-(4-methoxyphenyl)-10b-methyl-1-phenyl-4,5,6,10b-tetrahydro-1,2,4-triazolo(3,4-a)isoquinoline-5-carboxylate

Compound Description: The synthesis of this compound involves a cycloaddition reaction where the 1,3-dipole approaches the less hindered diastereotopic side of the dipolarophile. The compound's methyl group at C(10b) and the ester moiety at C(5) are in a cis disposition, leading to the specific name: ethyl 3-p-anisyl-8,9-dimethoxy-exo-10b-methyl-1-phenyl-4,5,6,10b-tetrahydro-1,2,4-triazolo(3,4-a)isoquinoline-exo-5-carboxylate.

(S)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethyl]-4-acetylamino-isoindoline-1,3-dione

Compound Description: This compound is an isomer prepared through a specific method involving the formation of a chiral amino acid salt of 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethylamine, followed by reaction with N-(1,3-dioxo-1,3-dihydro-isopropylbenzofuran-4-yl)-acetamide. The method yields (S)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethyl]-4-acetylamino-isoindoline-1,3-dione with high purity (≥99%) and minimal contamination from other isomers, ensuring the effectiveness of the pharmaceutical formulation.

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and specific dihedral angles between the quinoline ring system and the phenyl and methoxyphenyl rings. Weak intermolecular C—H⋯π interactions are present in the crystal structure.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate

Compound Description: This compound, also known as OPC-14523, is a novel compound with high affinity for σ and 5-HT1A receptors and the 5-HT transporter. It has demonstrated antidepressant-like effects in animal models and affects serotonergic neurotransmission. Studies suggest OPC-14523 could be a potential antidepressant with a rapid onset of action.

1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives

Compound Description: This series of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines exhibits diverse hydrogen bonding patterns in their crystal structures, forming either hydrated or solvent-free forms with two- or three-dimensional networks. The conformations of N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine molecules are often influenced by intramolecular C-H...pi(arene) hydrogen bonds.

α-Cyanostilbene and Bis-Cyanostilbene Derivatives

Compound Description: (Z)-2-(4-(2-cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS) and 2,2′‐(((1Z,1′Z)‐1,4‐phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenylene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (BCYS) were investigated for their aggregation-induced emission (AIE) and self-assembly properties. BCYS with its larger π‐conjugation length exhibited AIE and formed self-assembled microfibrous structures, while CYS with a shorter π‐conjugation length showed aggregation-caused quenching (ACQ) and formed crystalline nanoparticles. Cytotoxicity studies revealed superior biocompatibility for BCYS.

(1-benzimidazolyl)-1,n-((4-hydroxy-3-methoxyphenyl)-2-hydroxy-2-ethyl)amino-3-butane and its salts

Compound Description: This compound and its pharmaceutically acceptable salts are reported to have β-adrenergic activity. These compounds are proposed for therapeutic applications, particularly in treating asthma and preventing premature labor.

N-formyl(acetyl,benzoyl)-N-ethyl-3-(ethylamino)-acrylamides and N-ethyl-3-[formyl(acetyl,benzoyl)ethylamino]-acrylamides

Compound Description: These open-chain compounds are formed through the ring-opening of 1,3-diethyl-1,4(3,4)-dihydro-4-oxopyrimidinium tetrafluoroborates and their derivatives with ammonia. The reaction is initiated by the attack of ammonia at the C(2)-position of the pyrimidine ring, leading to cleavage between the N(1)-C(2) or N(3)-C(2) bond.

Acetophenones with Carbamate Function

Compound Description: Various acetophenones with a carbamate function, such as para- and ortho-acetyl-substituted methyl N-phenylcarbamate, 2-morpholinoethyl N-(4-acetylphenyl)carbamate, and 2-(pyridin-2-yl)ethyl N-(4-acetylphenyl)carbamate, were synthesized and subjected to further transformations, including bromination, chlorination, and condensation reactions.

(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1],[4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide

Compound Description: This compound, referred to as (S)-2, exhibited diverse effects on human Kv7.1-5 channels expressed in Xenopus laevis oocytes. It weakly inhibited Kv7.1, but effectively opened Kv7.2-5 by shifting the voltage-dependence of activation, enhancing maximal current amplitude, reducing inactivation, accelerating activation kinetics, and slowing deactivation kinetics.

Properties

Product Name

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O4S/c1-24-16-7-2-14(3-8-16)6-11-18(21)20-13-12-15-4-9-17(10-5-15)25(19,22)23/h2-11H,12-13H2,1H3,(H,20,21)(H2,19,22,23)/b11-6+

InChI Key

RTHBADZZEWFVES-IZZDOVSWSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.